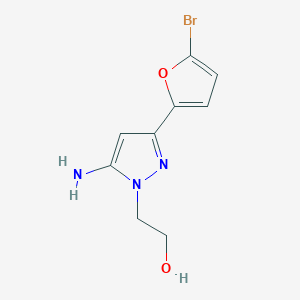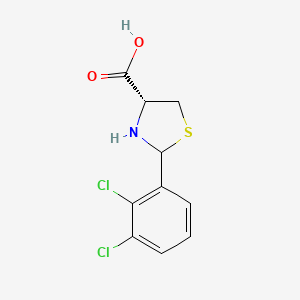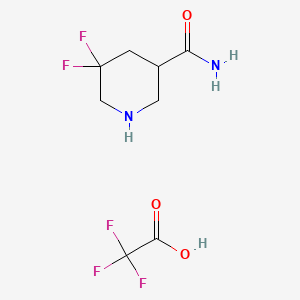![molecular formula C7H10BF3KNO B13478617 Potassium [(4-cyanooxan-4-yl)methyl]trifluoroboranuide](/img/structure/B13478617.png)
Potassium [(4-cyanooxan-4-yl)methyl]trifluoroboranuide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium [(4-cyanooxan-4-yl)methyl]trifluoroboranuide is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a trifluoroborate group, which imparts distinct reactivity and stability, making it valuable in synthetic chemistry and other applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium [(4-cyanooxan-4-yl)methyl]trifluoroboranuide typically involves the reaction of a suitable boronic acid derivative with potassium fluoride in the presence of a suitable solvent. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product. For example, the use of tetrahydrofuran as a solvent and the addition of potassium fluoride under an inert atmosphere can facilitate the formation of the trifluoroborate salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, ensuring consistent quality and high throughput.
化学反应分析
Types of Reactions
Potassium [(4-cyanooxan-4-yl)methyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Coupling Reactions: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
科学研究应用
Potassium [(4-cyanooxan-4-yl)methyl]trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new therapeutics.
Medicine: Its derivatives are explored for potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
作用机制
The mechanism by which Potassium [(4-cyanooxan-4-yl)methyl]trifluoroboranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. In Suzuki-Miyaura coupling, the trifluoroborate group undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds. This process involves the transfer of the boron-bound organic group to the palladium catalyst, followed by reductive elimination to form the desired product .
相似化合物的比较
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium alkyltrifluoroborate
Uniqueness
Potassium [(4-cyanooxan-4-yl)methyl]trifluoroboranuide is unique due to the presence of the cyanooxan group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications where specific electronic effects are desired, such as in the synthesis of electronically active materials and pharmaceuticals .
属性
分子式 |
C7H10BF3KNO |
|---|---|
分子量 |
231.07 g/mol |
IUPAC 名称 |
potassium;(4-cyanooxan-4-yl)methyl-trifluoroboranuide |
InChI |
InChI=1S/C7H10BF3NO.K/c9-8(10,11)5-7(6-12)1-3-13-4-2-7;/h1-5H2;/q-1;+1 |
InChI 键 |
CMJCVAHQYRXVQX-UHFFFAOYSA-N |
规范 SMILES |
[B-](CC1(CCOCC1)C#N)(F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-amine hydrochloride](/img/structure/B13478537.png)
![2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13478545.png)
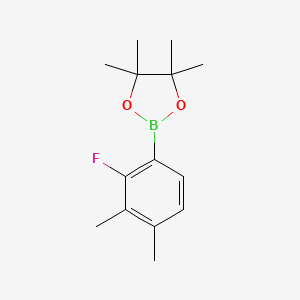
![9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13478556.png)
![N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)-2-cyclopropylacetamide](/img/structure/B13478557.png)
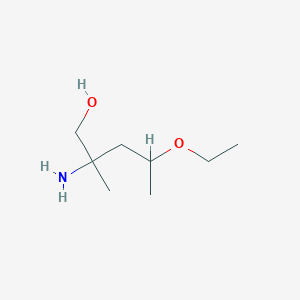
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13478566.png)
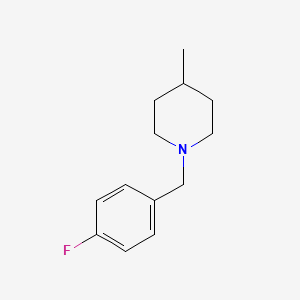
amino}acetic acid hydrochloride](/img/structure/B13478581.png)

